molecular formula C19H17F3N4O2 B13410015 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one

1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B13410015
M. Wt: 390.4 g/mol
InChI Key: CVINAZRSYWFUSA-UHFFFAOYSA-N
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Description

1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through multiple synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)16-6-5-12(11-23-16)17(27)25-9-7-13(8-10-25)26-15-4-2-1-3-14(15)24-18(26)28/h1-6,11,13H,7-10H2,(H,24,28)

InChI Key

CVINAZRSYWFUSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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